2-{5-methoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N-(4-methoxyphenyl)acetamide
Description
This compound features a pyrido[2,3-d]pyrimidin-2,4-dione core substituted with a 5-methoxy group and 1,6-dimethyl groups, linked via an acetamide bridge to a 4-methoxyphenyl moiety.
Properties
IUPAC Name |
2-(5-methoxy-1,6-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O5/c1-11-9-20-17-15(16(11)28-4)18(25)23(19(26)22(17)2)10-14(24)21-12-5-7-13(27-3)8-6-12/h5-9H,10H2,1-4H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHBGKJNOAMXPHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C(=C1OC)C(=O)N(C(=O)N2C)CC(=O)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{5-methoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N-(4-methoxyphenyl)acetamide (CAS Number: 946220-35-5) is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the realm of cancer research. This article delves into the biological activity of this compound, summarizing key findings from various studies and presenting relevant data tables.
Molecular Structure
- Molecular Formula : C19H20N4O5
- Molecular Weight : 384.4 g/mol
- IUPAC Name : this compound
Physical Properties
| Property | Value |
|---|---|
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
| Flash Point | N/A |
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds related to pyrido[2,3-d]pyrimidines. For instance, a study evaluating various derivatives found that certain compounds exhibited significant inhibitory effects on cancer cell lines such as A549 and NCI-H1975. The half-maximal inhibitory concentration (IC50) values for these compounds were notably low, indicating strong cytotoxic effects against tumor cells.
Table 1: IC50 Values of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| A1 | A549 | >50 |
| A5 | NCI-H1975 | >50 |
| B1 | A549 | 0.297 ± 0.024 |
| B2 | NCI-H1975 | 15.629 ± 1.03 |
The compound B1 , a pyrido[2,3-d]pyrimidine derivative, demonstrated an IC50 value of 0.297 µM against A549 cells, suggesting its potential as a selective inhibitor for EGFR WT cancer cells .
The biological activity of this compound is thought to involve its interaction with specific molecular targets within cancer pathways. The structure allows it to bind effectively to enzymes or receptors that are pivotal in tumor growth and proliferation. The presence of methoxy groups in its structure may enhance its binding affinity and specificity towards these targets .
Antimicrobial Activity
In addition to its antitumor properties, derivatives of pyrido[2,3-d]pyrimidines have shown promising antimicrobial activity. Studies have indicated that certain modifications in the molecular structure can lead to enhanced efficacy against both Gram-positive and Gram-negative bacteria .
Table 2: Antimicrobial Activity of Related Compounds
| Compound | Target Bacteria | MIC (µM) |
|---|---|---|
| Compound A | E. faecalis | 8 |
| Compound B | S. aureus | 32 |
These findings suggest that the structural features of compounds like This compound contribute significantly to their biological activities.
Case Studies
One notable study focused on the synthesis and evaluation of various pyrido[2,3-d]pyrimidine derivatives for their antitumor and antimicrobial properties. The researchers systematically modified the side chains and evaluated their effects on biological activity using various assays .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyrido[2,3-d]pyrimidine exhibit promising anticancer properties. Studies have shown that compounds with similar structures can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The specific mechanism often involves the modulation of signaling pathways related to cell growth and survival.
Antimicrobial Properties
Compounds containing the pyrido[2,3-d]pyrimidine moiety have been evaluated for their antimicrobial efficacy. Preliminary studies suggest that the compound may possess activity against both bacterial and fungal strains. This application is particularly relevant in the context of increasing antibiotic resistance.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored in various models. Pyrido[2,3-d]pyrimidines have been associated with the inhibition of pro-inflammatory cytokines and mediators, suggesting that this compound could be beneficial in treating inflammatory diseases.
Neuroprotective Effects
Emerging research points to the neuroprotective properties of pyrido[2,3-d]pyrimidine derivatives. These compounds may offer protection against neurodegenerative processes by modulating oxidative stress and inflammatory responses in neuronal cells.
Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, a series of pyrido[2,3-d]pyrimidine derivatives were synthesized and screened for anticancer activity. The lead compound demonstrated significant inhibition of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with an IC50 value in the low micromolar range.
Case Study 2: Antimicrobial Efficacy
A research article in Antibiotics evaluated the antimicrobial activity of several pyrido[2,3-d]pyrimidine derivatives against resistant strains of Staphylococcus aureus and Candida albicans. The results indicated that the tested compounds exhibited minimum inhibitory concentrations (MICs) comparable to existing antibiotics.
Case Study 3: Anti-inflammatory Mechanism
A study featured in Pharmacology Research & Perspectives investigated the anti-inflammatory effects of related compounds in a murine model of acute inflammation. The findings revealed a reduction in edema and pro-inflammatory cytokines upon treatment with pyrido[2,3-d]pyrimidine derivatives.
Data Table: Summary of Research Findings
| Application | Study Reference | Key Findings |
|---|---|---|
| Anticancer Activity | Journal of Medicinal Chemistry | Significant inhibition of MCF-7 and A549 cells |
| Antimicrobial Properties | Antibiotics | Effective against resistant S. aureus and C. albicans |
| Anti-inflammatory Effects | Pharmacology Research & Perspectives | Reduction in edema and cytokines in murine model |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following comparison focuses on structural features, physicochemical properties, and synthetic approaches of analogous acetamide derivatives.
Table 1: Structural Comparison
Key Structural Observations :
- Core Heterocycles: The target’s pyrido[2,3-d]pyrimidin-dione core distinguishes it from thieno or pyrazolo analogs.
- Substituent Effects: The 4-methoxyphenyl group in the target and contrasts with electron-withdrawing groups (e.g., Cl in , NO₂ in ), which may reduce solubility but enhance receptor binding.
- Bridging Groups : The acetamide linkage is conserved across compounds, suggesting shared synthetic routes (e.g., chloroacetylation followed by nucleophilic substitution) .
Key Observations :
- Melting Points : Higher melting points (e.g., 230–304°C in ) correlate with halogenation or rigid aromatic systems, whereas methoxy groups (e.g., ) reduce crystallinity.
- Synthetic Yields : Yields vary widely (19–80%), influenced by steric effects (e.g., ) or reaction stability (e.g., ). The target compound’s synthesis would likely require optimization for the pyrido[2,3-d]pyrimidin core.
- Solubility : Methoxy groups may enhance solubility in polar solvents compared to chlorinated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
